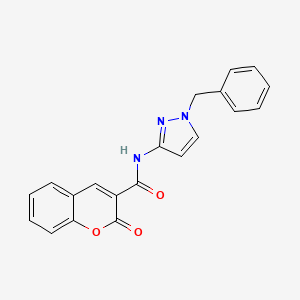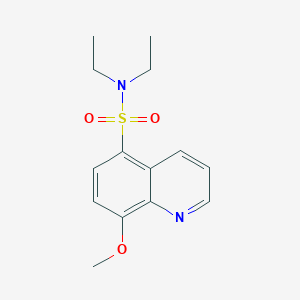![molecular formula C19H14BrN3O3S B5952854 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide](/img/structure/B5952854.png)
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is a complex organic compound that features a unique combination of a benzodioxole ring, a quinoline ring, and a sulfanylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzodioxole Intermediate: The initial step involves the bromination of 1,3-benzodioxole to obtain 6-bromo-1,3-benzodioxole.
Condensation Reaction: The brominated benzodioxole is then subjected to a condensation reaction with an appropriate aldehyde to form the benzodioxole-aldehyde intermediate.
Formation of the Quinoline Intermediate: Separately, 2-mercaptoquinoline is synthesized through the reaction of quinoline with thiourea.
Final Coupling Reaction: The benzodioxole-aldehyde intermediate is then coupled with the quinoline intermediate under specific conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mecanismo De Acción
The mechanism of action of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide involves its interaction with specific molecular targets:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors, modulating their signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3,4,5-trihydroxybenzamide
- N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-naphthalen-1-ylacetamide
Uniqueness
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is unique due to its combination of a benzodioxole ring, a quinoline ring, and a sulfanylacetamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3S/c20-14-8-17-16(25-11-26-17)7-13(14)9-21-23-18(24)10-27-19-6-5-12-3-1-2-4-15(12)22-19/h1-9H,10-11H2,(H,23,24)/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOLQQCQYXZZJW-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(2-pyridinyl)acetamide](/img/structure/B5952774.png)
![4-(5-bromo-2-pyridinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5952782.png)
![2-[(2-chlorobenzyl)thio]-N-[(6-hydroxypyrimidin-4-yl)methyl]acetamide](/img/structure/B5952785.png)
![6-(3-ethyl-4-methyl-1-piperazinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5952787.png)
![N-{1-[(4-ethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5952802.png)


![3-(3-methoxyphenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5952825.png)
![6-Methyl-8-(3-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5952833.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B5952840.png)
![1-[4-(2,5-dimethylphenoxy)-2-butyn-1-yl]piperazine](/img/structure/B5952872.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5952874.png)
![N-[[3-(2,5-dimethylthiophen-3-yl)-1-(2-fluorophenyl)pyrazol-4-yl]methyl]-1-pyridin-4-ylpropan-1-amine](/img/structure/B5952880.png)

